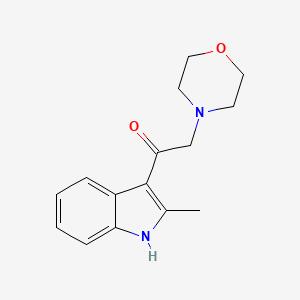

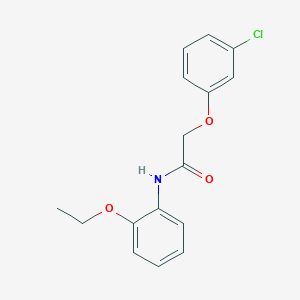

![molecular formula C19H16O6 B5540335 ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)

ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves several steps, including condensation, cyclization, and refinement techniques to achieve the desired compound. Research has focused on efficient one-pot synthesis methods and the exploration of novel synthesis pathways to improve yield and purity. These studies underscore the importance of selecting appropriate reagents and conditions to facilitate the desired chemical transformations (Reddy & Krupadanam, 2010).

Molecular Structure Analysis

The molecular structure of ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate has been elucidated through techniques such as X-ray crystallography, revealing intricate details about its crystalline form and molecular geometry. These studies highlight the compound's orthorhombic crystal system and the presence of intermolecular hydrogen bonding, contributing to its stability and physical properties (Jyothi et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate and its derivatives have been synthesized and characterized using various techniques, including NMR, IR, and mass spectrometry, along with single crystal X-ray diffraction studies. These compounds exhibit intricate intermolecular interactions, contributing to their three-dimensional architecture, as demonstrated in the crystal structure analysis of similar chromene derivatives (Jyothi et al., 2017). Such detailed structural insights are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Catalysis

- The reactivity of ethyl diazoacetate, a compound related to the chromene derivatives, has been explored in various organic reactions catalyzed by methylrhenium trioxide. These studies shed light on the versatility of ethyl diazoacetate in forming diverse compounds, including α-alkoxy ethyl acetates and α-thio ethyl acetates, showcasing the potential for synthesizing a wide range of chemical entities (Zhu & Espenson, 1996).

Biological Activities

- Investigation into the biological activities of related 2H-chromen derivatives has revealed antioxidative properties, along with pro-inflammatory cyclooxygenase and lipoxygenase inhibitory activities. These findings suggest potential therapeutic applications, especially considering the significant antioxidative activity compared to established antioxidants (Makkar & Chakraborty, 2018).

Antimicrobial Applications

- The antimicrobial potential of thiazole-substituted coumarins, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, highlights the relevance of such compounds in developing new antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, demonstrating the utility of chromene derivatives in the field of medicinal chemistry (Parameshwarappa et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(4-oxo-3-phenoxychromen-7-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-2-22-18(20)12-23-14-8-9-15-16(10-14)24-11-17(19(15)21)25-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIOWKFVLJFHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethoxycarbonylmethoxy-3-phenoxychromone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

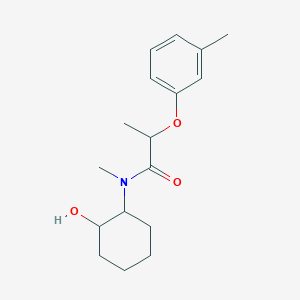

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

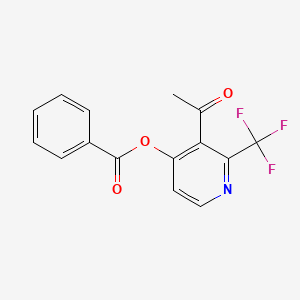

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

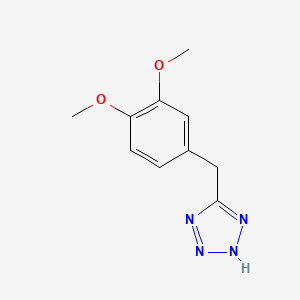

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)